molecular formula C20H22ClNO2 B2468317 4-[(benzyloxy)methyl]-1-(2-chlorobenzoyl)piperidine CAS No. 1226442-26-7

4-[(benzyloxy)methyl]-1-(2-chlorobenzoyl)piperidine

Cat. No.: B2468317
CAS No.: 1226442-26-7
M. Wt: 343.85
InChI Key: MKROPHOUTOXDOR-UHFFFAOYSA-N
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Description

4-[(Benzyloxy)methyl]-1-(2-chlorobenzoyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals. This compound features a piperidine ring substituted with a benzyloxy group and a 2-chlorobenzoyl group, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(benzyloxy)methyl]-1-(2-chlorobenzoyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and a suitable leaving group.

    Attachment of the 2-Chlorobenzoyl Group: The final step involves the acylation of the piperidine ring with 2-chlorobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(Benzyloxy)methyl]-1-(2-chlorobenzoyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The 2-chlorobenzoyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-[(Benzyloxy)methyl]-1-(2-chlorobenzoyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-[(Benzyloxy)methyl]piperidine: Lacks the 2-chlorobenzoyl group, making it less potent in certain biological applications.

    1-(2-Chlorobenzoyl)piperidine: Lacks the benzyloxy group, affecting its binding affinity and specificity.

    4-[(Benzyloxy)methyl]-1-benzoylpiperidine: Similar structure but without the chlorine atom, leading to different chemical and biological properties.

Uniqueness

4-[(Benzyloxy)methyl]-1-(2-chlorobenzoyl)piperidine is unique due to the presence of both the benzyloxy and 2-chlorobenzoyl groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

(2-chlorophenyl)-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO2/c21-19-9-5-4-8-18(19)20(23)22-12-10-17(11-13-22)15-24-14-16-6-2-1-3-7-16/h1-9,17H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKROPHOUTOXDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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